N-[4-(cyanomethyl)phenyl]-4-iodobenzamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is an organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide typically involves the following steps:
Formation of the Cyanomethyl Group: The cyanomethyl group can be introduced by reacting a suitable amine with a cyanomethylating agent such as methyl cyanoacetate under basic conditions.
Iodination of Benzamide: The iodination of benzamide can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized to a carboxylic acid or reduced to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The iodinated benzamide moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide: Contains a nitro group instead of iodine.
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, enhancing its reactivity and binding properties compared to its chloro and nitro analogs .
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O/c16-13-5-3-12(4-6-13)15(19)18-14-7-1-11(2-8-14)9-10-17/h1-8H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYNASAIJSTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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